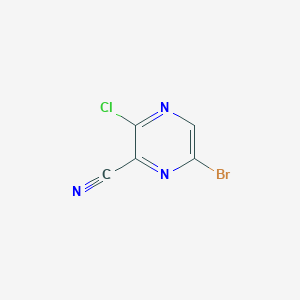

6-Bromo-3-chloropyrazine-2-carbonitrile

Description

BenchChem offers high-quality 6-Bromo-3-chloropyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-chloropyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClN3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOLIJWZYYNLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743850 | |

| Record name | 6-Bromo-3-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257072-34-6 | |

| Record name | 6-Bromo-3-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-3-chloropyrazine-2-carbonitrile CAS number

An In-depth Technical Guide to 6-Bromo-3-chloropyrazine-2-carbonitrile (CAS: 1257072-34-6)

Introduction

6-Bromo-3-chloropyrazine-2-carbonitrile is a halogenated heterocyclic compound featuring a pyrazine ring core.[1][2] This molecule is of significant interest to the scientific community, particularly those in drug discovery and agrochemical development, due to its unique electronic properties and versatile reactivity. The presence of three distinct functional groups—a bromo, a chloro, and a cyano group—on the electron-deficient pyrazine ring provides multiple reaction sites for synthetic modification.[1][3] This structural complexity makes it a valuable intermediate or building block for constructing more complex, biologically active molecules.[2][3] Its applications range from the synthesis of novel therapeutic agents, including potential anticancer and antimicrobial compounds, to the development of next-generation pesticides and herbicides.[1][2][4]

Physicochemical Properties

The fundamental physical and chemical characteristics of 6-Bromo-3-chloropyrazine-2-carbonitrile are summarized below. Proper storage under an inert atmosphere at refrigerated temperatures (2-8°C) is crucial to maintain its stability and purity.[2][5]

| Property | Value | Source(s) |

| CAS Number | 1257072-34-6 | [3][5][6][7][8] |

| Molecular Formula | C₅HBrClN₃ | [3][5][6] |

| Molecular Weight | 218.44 g/mol | [3][5][6] |

| Synonyms | 6-Bromo-3-chloro-2-pyrazinecarbonitrile | [2][5][6] |

| MDL Number | MFCD23097407 | [3][6] |

| PubChem CID | 70701071 | [6] |

| Boiling Point | 281.1±35.0 °C at 760 mmHg (Predicted) | [3] |

| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) | [2][5] |

Chemical Structure and Reactivity

The structure of 6-bromo-3-chloropyrazine-2-carbonitrile is defined by a pyrazine ring substituted at positions 2, 3, and 6. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the inductive effect of the cyano group, renders the ring highly electron-deficient. This electronic profile dictates its reactivity, particularly towards nucleophilic aromatic substitution (SNAr).

Caption: Chemical structure of 6-Bromo-3-chloropyrazine-2-carbonitrile.

The two halogen atoms, bromine and chlorine, serve as excellent leaving groups. The regioselectivity of substitution reactions is influenced by the electronic environment. The carbon attached to the bromine is often the most electrophilic center, making it a primary target for nucleophilic attack. This allows for selective functionalization, which is a key advantage in multi-step organic synthesis.[1] The compound is a valuable substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds.[1]

Caption: Key reaction pathways for 6-Bromo-3-chloropyrazine-2-carbonitrile.

Synthesis

The synthesis of 6-bromo-3-chloropyrazine-2-carbonitrile typically involves a multi-step sequence starting from more common pyrazine precursors.[1] A common strategy begins with a 3-aminopyrazine-2-carboxylate derivative.[9] The synthesis involves sequential halogenation steps—chlorination and bromination—along with diazotization to introduce the desired substituents onto the pyrazine ring.[1][9]

Caption: Generalized synthetic workflow for 6-Bromo-3-chloropyrazine-2-carbonitrile.

Applications in Research and Development

This compound is primarily used as a versatile intermediate in the synthesis of high-value target molecules.[2]

-

Pharmaceutical Industry : It is a key building block for creating libraries of novel compounds for screening.[10] Pyrazine-based scaffolds are present in numerous biologically active molecules, and this precursor allows for the systematic exploration of structure-activity relationships. Research has indicated that derivatives may possess antimicrobial or anticancer properties.[1]

-

Agrochemical Industry : In the agrochemical sector, it serves as an intermediate for synthesizing new pesticides and herbicides.[2][4] The unique combination of functional groups can be leveraged to design molecules that interact with specific biological targets in pests or weeds.[4]

-

Materials Science : The electron-deficient aromatic system makes it a candidate for research into novel materials and electronic chemicals.[3]

Sample Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the substitution of the bromine atom with a primary amine.

Objective: To synthesize a 6-amino-3-chloropyrazine-2-carbonitrile derivative.

Materials:

-

6-Bromo-3-chloropyrazine-2-carbonitrile (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.2 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-3-chloropyrazine-2-carbonitrile.

-

Solvent Addition : Add anhydrous DMF (or ACN) to dissolve the starting material.

-

Reagent Addition : Add the primary amine, followed by the base (DIPEA or K₂CO₃). The base is crucial to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

-

Reaction Execution : Stir the mixture at room temperature or heat gently (e.g., 50-80°C) while monitoring the reaction progress using Thin Layer Chromatography (TLC). The choice of temperature depends on the nucleophilicity of the amine.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the solvent and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product by silica gel column chromatography to obtain the desired 6-amino-3-chloropyrazine-2-carbonitrile derivative.

Trustworthiness and Validation: Each step includes internal checks. TLC monitoring ensures the reaction proceeds to completion, preventing the isolation of starting material. The aqueous work-up is designed to remove specific impurities (solvent, base), and column chromatography provides a final, verifiable purification step. The product's identity and purity should be confirmed by spectroscopic methods like NMR and Mass Spectrometry.

Spectroscopic Data

While a full experimental spectrum should be obtained for any synthesized batch, the expected characteristics are as follows:

| Spectroscopy | Expected Features |

| ¹H NMR | A single peak (singlet) in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the lone proton on the pyrazine ring. |

| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms in the molecule, including the carbon of the nitrile group (typically δ 115-120 ppm). |

| IR Spectroscopy | A sharp, strong absorption band around 2230-2250 cm⁻¹ characteristic of the C≡N (nitrile) stretch. |

| Mass Spec (MS) | A molecular ion peak (M⁺) showing a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). |

Note: Specific spectral data can be found on platforms like ChemicalBook.[11]

Safety and Handling

Hazard Identification:

-

6-Bromo-3-chloropyrazine-2-carbonitrile is classified as toxic. It is toxic if swallowed, in contact with skin, or if inhaled.

Precautionary Measures:

-

Engineering Controls : Always handle this compound in a well-ventilated area or, preferably, inside a chemical fume hood.[12]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling : Avoid breathing dust, mist, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from heat, sparks, and open flames.[12] The recommended storage temperature is 2-8°C.[2][5]

First Aid:

-

If Inhaled : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.

-

If on Skin : Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a physician.

-

If Swallowed : Rinse mouth. Immediately call a poison center or doctor.

References

- 1. Buy 3-Bromo-6-chloropyrazine-2-carbonitrile [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. 6-Bromo-3-chloropyrazine-2-carbonitrile [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Bromo-3-chloropyrazine-2-carbonitrile - Protheragen [protheragen.ai]

- 6. americanelements.com [americanelements.com]

- 7. 6-Bromo-3-chloropyrazine-2-carbonitrile | 1257072-34-6 [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

- 10. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]

- 11. 6-Bromo-3-chloropyrazine-2-carbonitrile(1257072-34-6) 1H NMR [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-chloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-3-chloropyrazine-2-carbonitrile, a key heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern of a pyrazine ring with bromo, chloro, and cyano moieties imparts distinct reactivity and makes a thorough understanding of its properties essential for its effective application in research and development.

Chemical Identity and Molecular Structure

6-Bromo-3-chloropyrazine-2-carbonitrile is a halogenated pyrazine derivative. Its structure, characterized by a nitrogen-containing aromatic ring, is fundamental to its chemical behavior.

Molecular Formula: C₅HBrClN₃[1][2][3]

Molecular Weight: 218.44 g/mol [1][2]

CAS Number: 1257072-34-6[4]

Chemical Structure:

Caption: 2D structure of 6-Bromo-3-chloropyrazine-2-carbonitrile.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 6-Bromo-3-chloropyrazine-2-carbonitrile. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data.

| Property | Value | Source |

| Molecular Formula | C₅HBrClN₃ | [1][2][3] |

| Molecular Weight | 218.44 g/mol | [1][2] |

| CAS Number | 1257072-34-6 | [4] |

| Boiling Point | 281.1±35.0 °C at 760 mmHg (Predicted) | [1][2] |

| Melting Point | Not explicitly reported. Estimated based on the related compound 3-Chloropyrazine-2-carbonitrile (44-48 °C). | [5] |

| pKa | -7.47±0.10 (Predicted) | [2] |

| Solubility | Expected to have low solubility in water and many organic solvents, similar to 3-Chloropyrazine-2-carbonitrile. | [6] |

| Storage | 2-8°C under an inert gas (e.g., Argon or Nitrogen). | [1][2] |

Experimental Methodologies for Characterization

To ensure the identity, purity, and stability of 6-Bromo-3-chloropyrazine-2-carbonitrile in a research or drug development setting, a suite of analytical techniques should be employed. The choice of these methods is dictated by the need to obtain unambiguous structural information and quantify potential impurities.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range suggests a high-purity compound, while a broad and depressed range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Workflow:

Caption: Workflow for Melting Point Determination using DSC.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of organic compounds. For a molecule like 6-Bromo-3-chloropyrazine-2-carbonitrile, a reversed-phase HPLC method is typically suitable. This method separates compounds based on their hydrophobicity, allowing for the quantification of the main component and any impurities.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, often a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.

-

Standard and Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent to prepare a stock solution. Create a series of dilutions for calibration and a sample solution at a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 column is a common choice for separating moderately polar compounds.

-

Mobile Phase Gradient: A gradient elution (varying the mobile phase composition over time) may be necessary to resolve all components.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound and potential impurities absorb, often around 254 nm.

-

-

Injection and Data Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Spectroscopic Profile

Spectroscopic techniques are indispensable for confirming the chemical structure of 6-Bromo-3-chloropyrazine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts are influenced by the electronic environment of the nuclei, which is heavily impacted by the electronegative nitrogen, chlorine, and bromine atoms, as well as the cyano group.

-

¹H NMR: Due to the substitution pattern, a single proton signal is expected for the hydrogen atom on the pyrazine ring. Its chemical shift will be significantly downfield due to the deshielding effects of the adjacent nitrogen atom and the overall electron-withdrawing nature of the substituents. Based on the closely related 3-Chloropyrazine-2-carbonitrile, which shows signals at δ 8.91 and 8.88 ppm, a similar downfield shift is anticipated.[5]

-

¹³C NMR: Five distinct carbon signals are expected. The carbon atoms directly attached to electronegative atoms (N, Cl, Br) and the cyano carbon will exhibit characteristic downfield chemical shifts. The quaternary carbons (those not bonded to hydrogen) will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum. For comparison, the ¹³C NMR of 3-Chloropyrazine-2-carbonitrile shows signals at δ 150.67, 147.97, 144.26, 129.87, and 114.66 ppm.[5]

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Type | Approximate Chemical Shift (ppm) |

| C-CN | 110-120 |

| C-Cl | 130-150 |

| C-Br | 115-135 |

| Aromatic C-H | 120-150 |

| Aromatic C-N | 140-160 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorptions:

-

C≡N (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹.

-

C=N and C=C (Aromatic Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: Typically in the 600-800 cm⁻¹ region.

-

C-Br Stretch: Usually found in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks due to the natural isotopic abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br. Common fragmentation pathways may involve the loss of the cyano group (CN), chlorine (Cl), or bromine (Br) radicals.

Caption: Potential Fragmentation Pathways in Mass Spectrometry.

Reactivity and Applications

The physicochemical properties of 6-Bromo-3-chloropyrazine-2-carbonitrile dictate its reactivity and utility as a synthetic intermediate. The electron-deficient nature of the pyrazine ring, enhanced by the three electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization in multi-step syntheses. This compound is a valuable building block for creating more complex molecules with potential biological activity, finding applications in the development of novel pharmaceuticals and agrochemicals.

Safety and Handling

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling 6-Bromo-3-chloropyrazine-2-carbonitrile. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

MySkinRecipes. (n.d.). 6-Bromo-3-chloropyrazine-2-carbonitrile. Retrieved from [Link]

-

Protheragen. (n.d.). 6-Bromo-3-chloropyrazine-2-carbonitrile. Retrieved from [Link]

-

American Elements. (n.d.). 6-Bromo-3-chloropyrazine-2-carbonitrile. Retrieved from [Link]

Sources

- 1. 6-Bromo-3-chloropyrazine-2-carbonitrile [myskinrecipes.com]

- 2. 6-Bromo-3-chloropyrazine-2-carbonitrile - Protheragen [protheragen.ai]

- 3. americanelements.com [americanelements.com]

- 4. 6-Bromo-3-chloro-pyrazine-2-carbonitrile | 1257072-34-6 [m.chemicalbook.com]

- 5. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]

- 6. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

6-Bromo-3-chloropyrazine-2-carbonitrile molecular structure

An In-depth Technical Guide to 6-Bromo-3-chloropyrazine-2-carbonitrile: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 6-Bromo-3-chloropyrazine-2-carbonitrile, a key heterocyclic building block in modern synthetic chemistry. The document delineates its molecular structure, physicochemical properties, and characteristic spectroscopic signatures. A detailed examination of its synthesis and inherent reactivity is presented, highlighting its utility as a versatile intermediate. The guide further explores its critical role in the development of novel pharmaceuticals and agrochemicals, substantiated by mechanistic insights. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This paper is intended for researchers, chemists, and professionals in the fields of drug discovery and material science.

Introduction to 6-Bromo-3-chloropyrazine-2-carbonitrile

6-Bromo-3-chloropyrazine-2-carbonitrile, identified by CAS Number 1257072-34-6, is a highly functionalized pyrazine derivative.[1][2] The strategic placement of three distinct reactive sites—a bromine atom, a chlorine atom, and a nitrile group—on the electron-deficient pyrazine core makes it an exceptionally valuable precursor in organic synthesis.[3] Its unique electronic and steric properties allow for selective, stepwise modifications, providing a robust scaffold for constructing complex molecular architectures. Consequently, this compound has emerged as a pivotal intermediate in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1][3][4]

Molecular Structure and Physicochemical Properties

The molecular structure consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is substituted with a bromine atom at position 6, a chlorine atom at position 3, and a cyano (-C≡N) group at position 2.[1] This arrangement results in the molecular formula C₅HBrClN₃.[5][6] The presence of electronegative halogens and the nitrile group significantly influences the electron density of the pyrazine ring, impacting its reactivity.

Table 1: Physicochemical Properties of 6-Bromo-3-chloropyrazine-2-carbonitrile

| Property | Value | Source(s) |

| CAS Number | 1257072-34-6 | [1][7] |

| Molecular Formula | C₅HBrClN₃ | [5][8] |

| Molecular Weight | 218.44 g/mol | [3][5] |

| IUPAC Name | 6-bromo-3-chloropyrazine-2-carbonitrile | [9] |

| SMILES | C1=C(N=C(C(=N1)Cl)C#N)Br | [9] |

| InChIKey | FAOLIJWZYYNLRZ-UHFFFAOYSA-N | [9] |

| Boiling Point | 281.1±35.0 °C (Predicted) | [3][5] |

| Density | 1.98±0.1 g/cm³ (Predicted) | [5] |

| pKa | -7.47±0.10 (Predicted) | [5] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [1][5] |

Spectroscopic Analysis for Structural Verification

The definitive confirmation of the 6-Bromo-3-chloropyrazine-2-carbonitrile structure relies on a combination of spectroscopic techniques. While specific spectra for this compound are proprietary to manufacturers, a senior scientist can predict the expected results based on established principles.[10][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The molecule possesses only one proton attached to the pyrazine ring at position 5. Due to the electron-withdrawing effects of the adjacent nitrogen and bromine atoms, this proton is expected to appear as a singlet in a downfield region of the spectrum (typically δ 8.0-9.0 ppm). The integration of this signal would correspond to one proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The carbon of the nitrile group (-C≡N) would likely appear around δ 115-120 ppm. The three carbon atoms within the pyrazine ring will have characteristic shifts influenced by their halogen and nitrogen substituents, typically in the δ 130-160 ppm range.[12]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak cluster. Due to the presence of two halogen isotopes with distinct natural abundances (Bromine: ⁷⁹Br and ⁸¹Br; Chlorine: ³⁵Cl and ³⁷Cl), the molecular ion will appear as a pattern of peaks (M, M+2, M+4), which is a definitive signature for compounds containing one bromine and one chlorine atom. The monoisotopic mass is 216.90424 Da.[9]

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (-C≡N) stretch would be prominent, typically appearing in the range of 2220-2260 cm⁻¹.

Synthesis and Reactivity

The synthesis of 6-Bromo-3-chloropyrazine-2-carbonitrile and its isomers typically involves a multi-step sequence starting from simpler pyrazine or amino-pyrazine precursors. The rationale behind the sequence is to introduce the functional groups in a controlled, regioselective manner.

General Synthetic Protocol

A plausible synthetic pathway can be conceptualized from related procedures.[13][14] The process often begins with an aminopyrazine derivative, which directs the subsequent halogenation steps.

-

Chlorination: The starting material, such as an aminopyrazine-2-carboxylic acid derivative, is first chlorinated to introduce the chlorine atom onto the pyrazine ring.

-

Diazotization and Bromination (Sandmeyer-type reaction): The amino group is converted into a diazonium salt, which is then displaced by a bromide ion to install the bromine atom.

-

Nitrile Formation: The carboxylic acid or ester functional group is converted into the carbonitrile. This can be achieved through various methods, such as dehydration of a primary amide or palladium-catalyzed cyanation.

The following diagram illustrates a generalized workflow for the synthesis of functionalized halopyrazines.

Caption: Generalized Synthesis Workflow.

Chemical Reactivity

The utility of 6-Bromo-3-chloropyrazine-2-carbonitrile stems from the differential reactivity of its functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr): Both the chlorine and bromine atoms are susceptible to displacement by nucleophiles (e.g., amines, thiols, alcohols). The chlorine at position 3 is generally more reactive towards SₙAr than the bromine at position 6 due to the electronic influence of the adjacent nitrogen and nitrile groups. This allows for selective functionalization.[13]

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of carbon-carbon bonds to introduce aryl or alkyl groups.[13]

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.[13]

Applications in Drug Discovery and Agrochemicals

The compound serves as a versatile scaffold for building more complex molecules with desired biological activities.[1][3]

Pharmaceutical Intermediate

Pyrazine derivatives are prevalent in medicinal chemistry, and this building block is used in the synthesis of compounds targeting various diseases. Research into related structures shows their use in developing kinase inhibitors for oncology (e.g., inhibitors of FGFR) and agents with antimicrobial or anti-inflammatory properties.[4][15][16] The ability to selectively introduce different functionalities allows for the systematic exploration of the structure-activity relationship (SAR) to optimize drug candidates.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 6-Bromo-3-chloro-pyrazine-2-carbonitrile | 1257072-34-6 [m.chemicalbook.com]

- 3. 6-Bromo-3-chloropyrazine-2-carbonitrile [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Bromo-3-chloropyrazine-2-carbonitrile - Protheragen [protheragen.ai]

- 6. 6-Bromo-3-chloropyrazine-2-carbonitrile | C5HBrClN3 | CID 70701071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromo-3-chloropyrazine-2-carbonitrile | 1257072-34-6 [chemicalbook.com]

- 8. americanelements.com [americanelements.com]

- 9. PubChemLite - 6-bromo-3-chloropyrazine-2-carbonitrile (C5HBrClN3) [pubchemlite.lcsb.uni.lu]

- 10. 2180081-37-0|3-Bromo-6-chloropyrazine-2-carbonitrile|BLD Pharm [bldpharm.com]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrevise.org [chemrevise.org]

- 13. Buy 3-Bromo-6-chloropyrazine-2-carbonitrile [smolecule.com]

- 14. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

- 15. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]

- 16. benchchem.com [benchchem.com]

Foreword: The Strategic Importance of Halogenated Pyrazines

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-chloropyrazine-2-carbonitrile

In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds form the bedrock of countless innovations. Among these, the pyrazine core stands out for its prevalence in a multitude of biologically active molecules. The strategic introduction of specific functional groups onto this ring system is a critical exercise in molecular design, enabling chemists to fine-tune a compound's steric, electronic, and pharmacokinetic properties.

6-Bromo-3-chloropyrazine-2-carbonitrile is a prime example of such a strategically functionalized intermediate.[1] Its unique arrangement of a cyano group and two distinct halogen atoms (bromine and chlorine) provides a versatile platform for sequential, site-selective modifications.[2] This dual halogenation allows for differential reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, making it an invaluable building block for constructing complex molecular architectures.[2] This guide provides an in-depth examination of a robust synthetic pathway to this key intermediate, grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals. We will not only detail the protocol but also explore the underlying mechanistic rationale, empowering the reader to approach the synthesis with a deep and practical understanding.

Section 1: Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 6-Bromo-3-chloropyrazine-2-carbonitrile suggests a strategy centered on the sequential and regioselective installation of the halogen substituents onto a pre-functionalized pyrazine core. The most common and scalable approaches often begin with a readily available aminopyrazine derivative, leveraging the directing effects of the amino group and its capacity to be converted into a diazonium salt for subsequent transformations.

The chosen forward synthesis hinges on a multi-step sequence starting from 3-aminopyrazine-2-carbonitrile. This strategy is advantageous due to the commercial availability of the starting material and the high-yielding, regioselective nature of the subsequent halogenation and diazotization reactions.

Caption: High-level retrosynthetic strategy for 6-Bromo-3-chloropyrazine-2-carbonitrile.

Section 2: Core Synthesis Protocol

The synthesis is typically performed in a two-step sequence from 3-aminopyrazine-2-carbonitrile: electrophilic bromination followed by a Sandmeyer reaction to replace the amino group with chlorine.

Step 1: Synthesis of 3-Amino-6-bromopyrazine-2-carbonitrile

The initial step involves the regioselective bromination of 3-aminopyrazine-2-carbonitrile. The amino group at the 3-position is an activating group, directing the electrophilic bromine to the electron-rich C-6 position of the pyrazine ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a source of electrophilic bromine under relatively mild conditions, minimizing over-halogenation and other side reactions.

Sources

6-Bromo-3-chloropyrazine-2-carbonitrile safety and handling

An In-depth Technical Guide to the Safe Handling and Management of 6-Bromo-3-chloropyrazine-2-carbonitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for 6-Bromo-3-chloropyrazine-2-carbonitrile. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data from safety data sheets, chemical suppliers, and reactivity studies to ensure the safe and effective use of this important synthetic intermediate.

Compound Profile and Hazard Identification

6-Bromo-3-chloropyrazine-2-carbonitrile is a heterocyclic organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a pyrazine ring substituted with bromine, chlorine, and a cyano group, imparts a specific reactivity profile that is valuable for constructing complex molecules.[3][4] However, this reactivity also necessitates a thorough understanding of its potential hazards.

Chemical and Physical Properties

A clear understanding of the compound's physical properties is the foundation of safe handling. These properties dictate storage conditions, potential exposure routes, and appropriate emergency responses.

| Property | Value | Source(s) |

| CAS Number | 1257072-34-6 | [5][6] |

| Molecular Formula | C₅HBrClN₃ | [7][8] |

| Molecular Weight | 218.44 g/mol | [6][7] |

| Appearance | Solid (Form not specified) | [1] |

| Boiling Point | 281.1±35.0 °C at 760 mmHg (Predicted) | [6] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][7] |

GHS Hazard Classification and Statements

While a fully investigated toxicological profile is not available for this specific compound, data for the compound and structurally similar halogenated pyrazines indicate several potential hazards.[9] The GHS classification provided by suppliers serves as the primary guide for risk assessment.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Source(s) |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [6][10] |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [6][10] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [6][10] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [6][10] |

Note: Some suppliers also list H312 (Harmful in contact with skin) and H332 (Harmful if inhaled) for similar compounds, warranting a cautious approach that assumes higher toxicity.[10]

Risk Mitigation and Hierarchy of Controls

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures for reducing risk.

Caption: Step-by-step workflow for handling the compound safely.

Detailed Protocol Steps:

-

Preparation : Before handling, ensure you are wearing all required PPE as specified in Table 3. Verify that the chemical fume hood is functioning correctly. Cover the work surface with a disposable absorbent liner.

-

Equilibration : Remove the container from its 2-8 °C storage. [1]Allow it to warm to ambient temperature before opening. This crucial step prevents atmospheric moisture from condensing inside the container, which could compromise the compound's integrity.

-

Dispensing : Inside the fume hood, gently open the container. Use a clean spatula to transfer the required amount to a tared weigh boat. Avoid any actions that could generate dust. [10]4. Storage : Immediately and tightly reseal the primary container. Purging with an inert gas like argon or nitrogen before resealing is recommended to protect the material's purity. [7]Return it to the designated cold storage.

-

Cleanup : After transferring the material to your reaction vessel, decontaminate the spatula and any affected surfaces. Dispose of the weigh boat, gloves, and absorbent liner into a clearly labeled solid hazardous waste container. [11][12]6. Hand Washing : Always wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves. [10]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Exposure Response

-

Inhalation : Remove the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [13]* Skin Contact : Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists. [14][13]* Eye Contact : Immediately flush eyes with fresh, running water for at least 15 minutes. Ensure complete irrigation by holding the eyelids open and away from the eye. Seek immediate medical attention. [13]* Ingestion : Do NOT induce vomiting. Give the person a glass of water to drink. Contact a poison control center or seek immediate medical attention. [13]

Spill Response

The appropriate response depends on the scale of the spill.

Caption: Decision tree for responding to a chemical spill.

For a minor spill, avoid generating dust by using dry cleanup procedures. [10]Do not use water to clean up the dry powder, as this can create a slurry that is more difficult to manage. For major spills, the priority is personnel safety; cleanup should be left to trained emergency responders.

Reactivity, Storage, and Disposal

Chemical Reactivity

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and some metals. [9]* Hazardous Decomposition Products : When heated to decomposition, this compound may emit corrosive and toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen bromide (HBr) gas. [12][13]Thermal decomposition of similar halogenated compounds can produce hazardous byproducts. [15][16]* Reactivity Profile : The pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. [17][18]The presence of two different halogens (Br and Cl) allows for selective reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the C-Br bond is generally more reactive than the C-Cl bond. [17][19]This reactivity is fundamental to its utility but also means that unplanned reactions with incompatible materials could occur.

Storage and Stability

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. [9][14]The recommended storage condition is under an inert atmosphere (nitrogen or argon) at 2-8 °C to maintain long-term stability and purity. [1][7]

Waste Disposal

All waste containing 6-Bromo-3-chloropyrazine-2-carbonitrile, including contaminated lab supplies and unused material, must be treated as hazardous waste. [9]* Containerization : Collect waste in a suitable, closed, and clearly labeled container.

-

Disposal : Dispose of the waste through a licensed hazardous waste disposal company. Do not empty it into drains or the environment. [9][12]Always follow local, state, and federal regulations for hazardous waste disposal.

Conclusion

6-Bromo-3-chloropyrazine-2-carbonitrile is a valuable research chemical whose safe use is contingent upon a robust understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the hierarchy of controls, utilizing proper personal protective equipment, following established handling procedures, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound.

References

-

6-Bromo-3-chloropyrazine-2-carbonitrile. (n.d.). Protheragen. Retrieved from [Link]

-

6-Bromo-3-chloropyrazine-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Cas 1257072-34-6, 6-Bromo-3-chloropyrazine-2-carbonitrile. (n.d.). LookChem. Retrieved from [Link]

-

MSDS of 3-Bromo-6-Ethyl-5-((Tetrahydro-2H-Pyran-4-Yl)Amino)Pyrazine-2-Carbonitrile. (n.d.). Capot Chemical. Retrieved from [Link]

-

3-Amino-6-bromopyrazine-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

6-Bromo-3-chloropyrazine-2-carbonitrile | CAS 1257072-34-6. (n.d.). American Elements. Retrieved from [Link]

-

Grochala, W., et al. (n.d.). Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. Dalton Transactions. Retrieved from [Link]

-

Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved from [Link]

-

6-bromo-3-chloropyrazine-2-carbonitrile (C5HBrClN3). (n.d.). PubChemLite. Retrieved from [Link]

-

Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product. (2011). ResearchGate. Retrieved from [Link]

-

Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology. Retrieved from [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). Q-MOL. Retrieved from [Link]

-

Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

6-Bromo-3-chloropyrazine-2-carbonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology. Retrieved from [Link]

-

Thermal decomposition of atrazine and its toxic products. (n.d.). Environmental Science: Processes & Impacts. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 3-Bromo-6-chloropyrazine-2-carbonitrile [smolecule.com]

- 4. 6-Bromo-3-chloropyrazine-2-carbonitrile [myskinrecipes.com]

- 5. 6-Bromo-3-chloropyrazine-2-carbonitrile | 1257072-34-6 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. 6-Bromo-3-chloropyrazine-2-carbonitrile - Protheragen [protheragen.ai]

- 8. 6-Bromo-3-chloropyrazine-2-carbonitrile | C5HBrClN3 | CID 70701071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. capotchem.com [capotchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. aksci.com [aksci.com]

- 15. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 16. Thermal decomposition of atrazine and its toxic products - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

Spectroscopic Fingerprinting of 6-Bromo-3-chloropyrazine-2-carbonitrile: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth analysis of the essential spectroscopic techniques used to characterize 6-Bromo-3-chloropyrazine-2-carbonitrile, a key heterocyclic intermediate in the development of novel therapeutics and advanced agrochemicals. For researchers in medicinal chemistry and process development, unambiguous structural confirmation and purity assessment are paramount. This document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in field-proven experimental protocols and expert interpretation.

Introduction: The Significance of a Well-Characterized Intermediate

6-Bromo-3-chloropyrazine-2-carbonitrile (CAS No. 1257072-34-6) is a highly functionalized pyrazine derivative.[1] Its unique electronic properties and multiple reaction sites—a nitrile group, a bromine atom, and a chlorine atom on an electron-deficient pyrazine ring—make it a versatile building block for creating complex molecular architectures.[2] The efficacy and safety of any final active pharmaceutical ingredient (API) are directly linked to the purity and structural integrity of such starting materials. Therefore, rigorous spectroscopic analysis is not merely a characterization step but a cornerstone of quality control and regulatory compliance. This guide explains the causality behind the spectroscopic signatures of this molecule, providing a self-validating framework for its identification.

Molecular Structure and Spectroscopic Expectations

A foundational understanding of the molecule's structure is critical for predicting and interpreting its spectroscopic output. The key features are an aromatic pyrazine ring, a single proton, a nitrile functional group, and two different halogen substituents.

Figure 1: Chemical Structure of 6-Bromo-3-chloropyrazine-2-carbonitrile.

-

NMR: We expect a single signal in the ¹H NMR spectrum in the aromatic region. The ¹³C NMR should show five distinct signals for the pyrazine ring and nitrile carbons.

-

IR: Key vibrational modes should include a sharp peak for the nitrile (C≡N) stretch and characteristic absorptions for the C-Halogen bonds and the aromatic ring.

-

MS: The mass spectrum should exhibit a distinctive molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For heterocyclic compounds, advanced 2D NMR techniques can further confirm assignments, but 1D ¹H and ¹³C spectra are typically sufficient for routine identification.[3]

Field-Proven Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Accurately weigh 5-10 mg of 6-Bromo-3-chloropyrazine-2-carbonitrile and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility, but DMSO-d₆ can be superior for less soluble compounds. The choice of solvent is critical as its residual peak serves as an internal reference (CDCl₃: δH 7.26, δC 77.16).[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift calibration.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which exhibit no Nuclear Overhauser Effect (NOE) enhancement and have longer relaxation times.[5]

-

Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectroscopy: Data and Interpretation

The structure contains only one proton, attached to the C5 position of the pyrazine ring.

| Expected Chemical Shift (δ) | Multiplicity | Assignment | Rationale |

| 8.5 - 9.0 ppm | Singlet (s) | H-5 | The proton is on an electron-deficient aromatic ring, flanked by nitrogen and halogen atoms, causing a significant downfield shift into the aromatic region. |

Expert Insight: The absence of adjacent protons results in a singlet, a simple yet powerful diagnostic feature. Any additional signals in this region would immediately indicate the presence of proton-containing impurities.

¹³C NMR Spectroscopy: Data and Interpretation

The molecule has five carbon atoms in unique chemical environments, plus the carbon of the nitrile group.

| Expected Chemical Shift (δ) | Assignment | Rationale |

| ~150-160 ppm | C-3 | Carbon attached to two electronegative atoms (N and Cl). Expected to be one of the most downfield signals in the ring. |

| ~145-155 ppm | C-6 | Carbon attached to electronegative N and Br atoms.[6] |

| ~135-145 ppm | C-5 | Carbon attached to hydrogen (CH). Typically appears further upfield than substituted carbons in such heterocycles. |

| ~125-135 ppm | C-2 | Quaternary carbon attached to a nitrile group and two nitrogen atoms. Its signal intensity is expected to be lower. |

| ~115-120 ppm | C≡N (Nitrile) | The sp-hybridized carbon of the nitrile group typically appears in this region.[6] |

Expert Insight: The chemical shifts of the halogenated carbons (C-3 and C-6) are influenced by the complex interplay of inductive and resonance effects of the halogens and ring nitrogens. Distinguishing between these and other quaternary carbons can be challenging without advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC), which reveals 2- and 3-bond correlations between protons and carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. For this molecule, the nitrile group provides an unmistakable signature. Attenuated Total Reflectance (ATR) is the modern standard for solid and liquid samples, requiring minimal to no sample preparation.[7]

Field-Proven Experimental Protocol (ATR-FTIR)

-

Background Scan: Before sample analysis, a background spectrum of the clean ATR crystal (typically diamond or ZnSe) is recorded.[8] This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.[9]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for obtaining a high-quality spectrum.[9]

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol) and wiped dry.

IR Spectrum: Data and Interpretation

| Expected Frequency (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2230 - 2250 | C≡N Stretch | Sharp, Medium | This sharp absorption is highly characteristic of the nitrile functional group. Its position indicates conjugation with the aromatic ring. |

| 1550 - 1600 | C=N / C=C Stretch | Medium-Strong | Aromatic ring stretching vibrations. |

| 1000 - 1200 | C-Cl Stretch | Strong | Carbon-chlorine bond vibration. |

| 500 - 600 | C-Br Stretch | Medium-Strong | Carbon-bromine bond vibration, appearing at a lower frequency than C-Cl due to the higher mass of bromine. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of chlorine and bromine. Electron Ionization (EI) is a common technique for small, relatively volatile molecules.[10]

Field-Proven Experimental Protocol (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized under high vacuum.[11]

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This "hard" ionization technique causes the molecule to lose an electron, forming a molecular ion (M⁺•), and often induces extensive fragmentation.[12]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum: Data and Interpretation

The molecular weight of 6-Bromo-3-chloropyrazine-2-carbonitrile (C₅HBrClN₃) using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³⁵Cl, ⁷⁹Br) is 217.91 g/mol .

The Isotopic Signature (The "Smoking Gun"): The presence of one bromine and one chlorine atom creates a highly characteristic pattern for the molecular ion peak.

-

M⁺•: Composed of ⁷⁹Br and ³⁵Cl.

-

[M+2]⁺•: Composed of ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl.

-

[M+4]⁺•: Composed of ⁸¹Br and ³⁷Cl.

The relative abundances of these peaks are predictable:

-

⁷⁹Br (100%), ⁸¹Br (~98%)

-

³⁵Cl (100%), ³⁷Cl (~32%)

This results in a cluster of peaks at m/z ≈ 218, 220, and 222 with a distinctive intensity ratio, confirming the presence of one Br and one Cl atom.[13]

Expected Fragmentation Pattern: Hard ionization will likely cause the molecular ion to fragment. Plausible fragmentation pathways include the loss of halogen atoms or the nitrile group.

Figure 2: Plausible Fragmentation Pathway in EI-MS.

| Expected m/z | Fragment Ion | Loss |

| ~218, 220, 222 | [C₅HBrClN₃]⁺• | Molecular Ion (M⁺•) |

| ~183, 185 | [C₅HBrN₃]⁺ | Loss of a chlorine radical (•Cl) |

| ~139, 141 | [C₅HClN₃]⁺ | Loss of a bromine radical (•Br) |

Expert Insight: The loss of a bromine radical is often a favorable fragmentation pathway.[14] Observing the characteristic isotopic pattern for chlorine in the fragment at m/z 139/141 would strongly support this proposed fragmentation.

Summary and Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile for 6-Bromo-3-chloropyrazine-2-carbonitrile.

| Technique | Key Finding | Purpose |

| ¹H NMR | Single proton signal in the aromatic region. | Confirms C-H framework and detects protonated impurities. |

| ¹³C NMR | Five distinct carbon signals plus nitrile carbon. | Confirms carbon backbone and substitution pattern. |

| IR | Sharp C≡N stretch at ~2240 cm⁻¹. | Confirms presence of key nitrile functional group. |

| MS | Characteristic [M], [M+2], [M+4] isotopic cluster. | Confirms molecular weight and elemental composition (Br, Cl). |

This technical guide outlines the foundational principles and expert-driven protocols for the complete spectroscopic characterization of this vital chemical intermediate. By understanding the "why" behind the data, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more robust and reliable scientific outcomes.

References

- ChemicalBook. (n.d.). 6-Bromo-3-chloropyrazine-2-carbonitrile.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

- Parella, T. (2013). Practical Aspects of NMR Spectroscopy.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

- Kerwood, D. J. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.

- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.

- ChemicalBook. (n.d.). 6-Bromo-3-chloro-pyrazine-2-carbonitrile(1257072-34-6) 1H NMR.

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

- ChemicalBook. (n.d.). 6-Bromo-3-chloropyrazine-2-carbonitrile | 1257072-34-6.

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Retrieved from [Link]

- PubChemLite. (n.d.). 6-bromo-3-chloropyrazine-2-carbonitrile (C5HBrClN3).

- BLD Pharm. (n.d.). 1257072-34-6|6-Bromo-3-chloropyrazine-2-carbonitrile.

- Smolecule. (n.d.). 3-Bromo-6-chloropyrazine-2-carbonitrile.

- NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry.

- RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.

- ChemHelp ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- BLD Pharm. (n.d.). 2180081-37-0|3-Bromo-6-chloropyrazine-2-carbonitrile.

-

PubChem. (n.d.). 3-Amino-6-bromopyrazine-2-carbonitrile. Retrieved from [Link]

- ChemicalBook. (n.d.). 3-Chloropyrazine-2-carbonitrile(55557-52-3) 1H NMR spectrum.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from a relevant university chemistry course page.

Sources

- 1. 6-Bromo-3-chloropyrazine-2-carbonitrile | 1257072-34-6 [chemicalbook.com]

- 2. Buy 3-Bromo-6-chloropyrazine-2-carbonitrile [smolecule.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. mdpi.com [mdpi.com]

- 5. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. agilent.com [agilent.com]

- 8. youtube.com [youtube.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. raco.cat [raco.cat]

solubility of 6-Bromo-3-chloropyrazine-2-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Bromo-3-chloropyrazine-2-carbonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-3-chloropyrazine-2-carbonitrile, a key intermediate in the pharmaceutical and agrochemical industries[1][2]. The document outlines the fundamental principles governing its solubility, offers predictive assessments in a range of common organic solvents, and details a robust experimental workflow for precise quantitative determination. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, purification processes, and formulation strategies involving this compound.

Introduction: The Molecular Profile of 6-Bromo-3-chloropyrazine-2-carbonitrile

6-Bromo-3-chloropyrazine-2-carbonitrile (CAS No. 1257072-34-6) is a heterocyclic compound with the molecular formula C₅HBrClN₃ and a molecular weight of approximately 218.44 g/mol [1][3]. Its structure is built upon a pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The ring is substituted with three distinct functional groups: a bromine atom at position 6, a chlorine atom at position 3, and a nitrile (-C≡N) group at position 2.

The presence of electronegative halogen atoms and the highly polar nitrile group makes the molecule electron-deficient and imparts a significant dipole moment. These structural features are the primary determinants of its physical properties and solubility behavior, governing its interactions with various solvent molecules. Understanding these interactions is paramount for its effective use in synthetic and medicinal chemistry[2].

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle "like dissolves like" (similia similibus solvuntur).[4][5] This axiom posits that substances with similar intermolecular forces are more likely to be miscible. For 6-Bromo-3-chloropyrazine-2-carbonitrile, its solubility is a balance between its polar and non-polar characteristics.

The Role of Polarity and Intermolecular Forces

The key to predicting solubility lies in matching the intermolecular forces of the solute and solvent.

-

Dipole-Dipole Interactions: The chloro, bromo, and especially the cyano groups create a significant molecular dipole. Polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF) also possess strong dipoles and are thus expected to be effective solvents.

-

Hydrogen Bonding: While the solute itself lacks hydrogen bond donors, the nitrogen atoms in the pyrazine ring and the nitrile group can act as hydrogen bond acceptors. Therefore, polar protic solvents like alcohols (methanol, ethanol) may exhibit favorable interactions.

-

Van der Waals Forces: The aromatic pyrazine ring and halogen atoms contribute to London dispersion forces, allowing for some solubility in less polar solvents like dichloromethane or toluene, although likely to a lesser extent.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters (HSP).[6][7] Every molecule is assigned three parameters (measured in MPa⁰.⁵) that quantify its specific intermolecular forces:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonding.

Two substances are likely to be miscible if the "distance" (Ra) between them in the three-dimensional Hansen space is small.[7] While the specific HSP values for 6-Bromo-3-chloropyrazine-2-carbonitrile are not publicly documented, they can be determined experimentally by testing its solubility in a range of well-characterized solvents.[8] Solvents with HSP values close to those of the solute will be the most effective.

The Influence of Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature.[5][9] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces of the solute. Increasing the temperature provides the necessary kinetic energy for solvent molecules to break apart these forces more effectively.[5] The relationship between temperature and solubility is frequently exponential, a principle that is the cornerstone of purification by recrystallization.[10][11]

Predicted Solubility Profile

While precise quantitative data is best determined experimentally, a qualitative prediction can be made based on the principles of polarity and chemical structure. The following table summarizes the expected solubility of 6-Bromo-3-chloropyrazine-2-carbonitrile in common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the solute's strong dipole-dipole interactions and crystal lattice energy. |

| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents offer a balance of dispersion forces and moderate dipole moments that can interact favorably with different parts of the solute molecule. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | The strong dipole moments of these solvents align well with the polar nature of the solute, facilitating effective solvation. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding (as acceptors) and have strong dipoles. However, their self-association through hydrogen bonding can sometimes hinder the solvation of larger molecules compared to polar aprotic solvents. |

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a systematic experimental approach is required. The following protocol describes a quantitative method using UV-Vis spectroscopy, a technique well-suited for chromophoric compounds like 6-Bromo-3-chloropyrazine-2-carbonitrile.

Core Experimental Workflow

The process of accurately measuring thermodynamic solubility involves preparing a saturated solution, ensuring it reaches equilibrium, separating the dissolved solute from the excess solid, and quantifying the concentration.

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology

Objective: To determine the solubility of 6-Bromo-3-chloropyrazine-2-carbonitrile in a given solvent at a specified temperature (e.g., 25°C).

Materials:

-

6-Bromo-3-chloropyrazine-2-carbonitrile (solute)

-

Selected organic solvents (HPLC grade)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringes and 0.45 µm PTFE syringe filters

-

UV-Vis Spectrophotometer and quartz cuvettes

Protocol:

-

Preparation of Calibration Curve: a. Accurately weigh a small amount of the solute and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration. b. Perform a series of serial dilutions of the stock solution to prepare at least five calibration standards of decreasing concentration. c. Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max). d. Plot absorbance versus concentration and perform a linear regression. The resulting equation and R² value (should be >0.99) constitute the calibration curve.

-

Preparation of Saturated Solution: a. Add an excess amount of 6-Bromo-3-chloropyrazine-2-carbonitrile to a scintillation vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium. b. Pipette a precise volume of the solvent (e.g., 2.0 mL) into the vial. c. Securely cap the vial to prevent solvent loss.

-

Equilibration: a. Place the vial in a shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the suspension for a minimum of 24 hours. Causality Note: This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the solid and dissolved states, avoiding erroneously high results from metastable supersaturated solutions.

-

Sample Analysis: a. After equilibration, cease agitation and allow the excess solid to settle for 1-2 hours at the same constant temperature. b. Carefully withdraw a portion of the clear supernatant using a syringe. c. Immediately pass the solution through a 0.45 µm PTFE syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove all microscopic particulate matter, which would otherwise scatter light and lead to falsely elevated absorbance readings. d. If the resulting solution is highly concentrated, perform a precise dilution with the same solvent to bring its absorbance into the linear range of the calibration curve. e. Measure the absorbance of the final diluted sample at λ_max.

-

Calculation: a. Using the equation from the calibration curve, calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility of the compound in that solvent at the specified temperature. c. For trustworthiness, this entire procedure should be performed in triplicate to ensure the precision and reliability of the results.[12]

Conclusion and Field Insights

The solubility of 6-Bromo-3-chloropyrazine-2-carbonitrile is dictated by its unique molecular structure, which features a combination of polar functional groups on an aromatic heterocyclic core. As such, its solubility is highest in polar aprotic solvents like DMF and DMSO, and moderate in alcohols and moderately polar solvents like THF and ethyl acetate. For practical applications, such as reaction chemistry, a solvent like acetonitrile or THF often provides an optimal balance of solubility and reactivity. For purification via recrystallization, a mixed solvent system (e.g., ethanol/water or toluene/hexane) is often employed, where the compound is highly soluble in one solvent at high temperature and poorly soluble in the other (the anti-solvent) at low temperature.[13]

The experimental protocol detailed herein provides a self-validating system for obtaining accurate solubility data, which is indispensable for process optimization, formulation development, and ensuring reproducible scientific outcomes.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a study guide on the principles of solubility in organic chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxyUU7Y8uEMkGUWMeepUX2USkP3gE-TUvfIJjPkq9-7wEz0oaH_C5o2adNE1ZwfCQUkUQbkwOlvANbBDw5tgl288wkgUaqf3Q3ev5Ldvo5MgSMutfQA-kd8AjmDIDaBJtpNHJD]

- Spectroscopic Techniques - Solubility of Things. (n.d.). An overview of various spectroscopic methods used in chemical analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmQBrDnJhuSfrEjXjXYfIIlray6X3pjbEw66ZFstyeiAfL3O6VbT0f4YCdc_Rr_IaZr23BxlEakQWf65mxbCDZDNdkWSXIZhqQNyCpo0IJ_48Ejm56V7aCjGkSbZkeikaoc-W7El0tzf7f6PlnWyL5k933OYl]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). A laboratory procedure for determining the solubility class of organic compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU7rBkTvTvCEriY5FBZ0y5NtavgSlKcAXa_U7iJGf615HfKptYsfXKPW6P6QFZ3btFPeJ6XueqY0VxCGyDZAT7f4fW33twSTjAQTIeV-mcPHg5wd6mmhu4y-DdgDNisN-FO-KhmqFpZgnnuRskdhgssMt_8bC7q2DSKFTngmAjo_JNheXyPqg=]

- Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJuZtXvKDC0Fsp8cMncUlKONdtTZe1ln3xTtbTqYvlwQSXonA0bRdUp2pfzh0jBxgS6jszdWU_v7bQu9LN_NdbpIsSAjztcHOtXBn_3LPs6r_JwRI-n1MsIDmpFWIzN_0HpUmGEbw2o5Wal2SAXrB8hB1ilkBqXAmHiXu-zzgOAV37i_oZ8NUbj4Yvf2kR6y9ooI5UvLPoxGCLajp6yOteP1ega__GFxu6PITsckQINp2ftRKOx90RR_i7og8RbRjNViP4MdStTQUmQdE3HyfI7znPsvccLnkJg__2CIDnAbWCKEnUdZ5_C6nGUoR7aES_-l2Q22-9lGq364q3qD2GlMAWpF7JNuGLO_cw]

- Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBpWKCj7_njiPVcMiOMeFcL2ZzLuRnnnlFtc_tGLO4jipmS55hvTB9ENfY4uv5Ml3geM0w-1V_eJIxvKUpIMU_2U6Qj45IyT8aSzgE6a3goL3nF4eZocn7f7-kYkEb1Vagm2Aq5iMaQJw=]

- 6-Bromo-3-chloropyrazine-2-carbonitrile Safety Data Sheet. (2023, July 7). Apollo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER3taYBxQJgsp7U_HJlRJSORqTI6rNDLIzsYaIGEmEDjqJdnZ3_9XMNNVV4ilwHB9LM_hhlQyYkbhi6agptZXXHkSZh61yCOlawHcbwcc-zkzzI6BQ-SdbfLAN2-vZE5ricEsFjSVjJQM97K2EHD5tFRNo5ZcUMROznbffag==]

- Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives. (2025, November). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL5Og4WwGE6i_sCR754C9FeFkzcPcAPUIC92NsnIVd5fIoWaivDfbDqhHPR2J3p2sytamNdZfCYGuqOKOO1Px7kb8N7alKB619yRa6Xa4dU4KhFQlomsQGEqMgFUR35cHPdbgd0bO7-5tKh33sfIn0PLySAd9KQXcyA9QvLtKxSolsXWNJccdQU7sYMCrdVVxwNlJfZQtFm9gCLofke72PDhaW7HZuppIx59bldKNdzC1pJYOq]

- Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXzT0RxbZkciEm3HVk-4k3yq7BLdDCzO_iFSP_DAfnPgTUTFbEJjuFu47hHd6NQ_4RvAEp7GwwUvi1mMbFFWDZ8D-H-2j1zU8dT2HH4OMjtFNyHbXnK1w11ZmEkj1o-HUNkMA9vuSqyldUwdorWlMJFHBapy5yJ0h3I6YMK00JIE6eWtb5ZVcvTEMmxFEz-T8fxXtoB5jnplqaKA8p99Ofj1gklOm-sTL-TEF_W1EFBomA]

- Factors affecting solubility. (n.d.). A guide on the various factors that influence the solubility of substances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfRYx6Nw8tnexZxb0o345oXVl_eogGhJfy4wPJcbVZX9WHvWkxhHxchQXGsbYEeOo9-EFmphOsTyhYwhUg5pbbm-1KyZhTz-ZFSiaGYo32P0usJfk0E-yajIGRW-7Sa5MGZzoM1omHHVKOszV7A6KaaIASuBOyLVTU01OZnOcOGeqkcYSl]

- Klee, J., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.Scirp.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES_Frr7HMJVqqcRBvNUAIncW4jG37OBhw5t2TrU3DuPrpCrSmkdk2h70zJLDQbWQKbzUW0JZkqGovERD2wr_cp_DBCEuNL1cso6GXAtt4pvDEUNR2DC2Qh6LB2ZBFLyCPMnuTbPxOGHkMkTqauSZ8=]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx8q5DMib5gWxyj5KLqvRVXpDfXrUb7JZm2OT6G-5_x1-MjaaWcW83O_yY9YjeCS_AdZP5cWGto-oiXHlwD9Uh3ssGdoTkSWqiELHQy2P3DrEFluQUfXkbRthsf9TIz4gTypv2-AZAY5wrE5G0YqWYiQ5jY4kYmuRIjNceogPt]

- Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.Analytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExg_ckNT9sQK_dPY7T3SlN6XEBxyv3-IOTwK0PduzMEfaD94ok0yOJbj1z2qkpmWAAIgzKn5Ig42KiAXBWSMer-IUcaQO0ursvYtarFDK7ksvKdfoAyStTfsk6JYQIFc_g3qSRTw==]

- 6-Bromo-3-chloropyrazine-2-carbonitrile Product Page. (n.d.). MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiovKHpwNyhkzcoGgXNpzxq3DAUXQD3baxV8AOJuWb4yM8cyxkusw9NR84xO-vocRzMzfrFdi7XnlMXAbSpHQvRXou86XCJTGb3UwScU9YMszd6cYxfMaIGPbWhX4MrH37hvh-H0D3p3VhuOUY9pK6FXDvGSmeKLxWhfYkT-UtgM8lop_6Ws-1_W01MTdkbleU7UqwQZjmSpYNeZOjXl3vJFuKfOHpi4-Q]

- 6-Bromo-3-chloropyrazine-2-carbonitrile Physical Properties. (n.d.). Protheragen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5dTBgwxdPIXjo1ltnkTqW6jmRsiq31NjiBrAGwkGNfGfT3UEoswBy_-ROEEsqn2XTZjIdXmBI08ez8DFzaQKWQe9EzycnJ9i0qECX2Vd1NxWWmJvj29XWTD2BwBfIEP-gmzipGK9OyKZabxBdBPFY8IjvfhK1QeCmdnX339FPUp-gCqpA3xgj5ZU0yw==]

- Solubility of Organic Compounds. (2023, August 31). An overview of solubility principles for organic molecules. [https://vertexaisearch.cloud.google.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYxryhaTV6Qu5rTmPhNmtjVXr399j66G2tfYmbZ-sVp7R1obhBvlkSwi_XOovxmEpmFCUXUrbP2PA266SD0uGTt3qeFFqcpS2r7xWF8YXQy89bifIvbuQ_oE0k_4qbTGqkYEq6Y7ItKioHu2esrLVAv3nrD2dE_yxQU-QgPRjrBiIwU6Dnimr-Ztl72qWTLiHi_2fAzxUXyq4M]

- Bevan, C. D., & Lloyd, R. S. (2000). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM0B30fviZHK6JvxnM_VDtRKVc4NXlZAAxR8qxdRw01pMOzbcyA7f11L5HhTuEnLCX1ZxJtHNFVc5RqSOhcppINR1Urax-XmHjNW7KpjxqVrz69itvx47rTOoRGf_Oi86WUqlOg72Jx3KwU681_YiobPEaniaKbwqnXE9dPKl0nwGv3P1S1uAQKrwTNZ3l4LyEFhFlK0JwTzPlpWPBqo6XkOGAOf-EzMujY2judpAwOMnB3bPRCimDux3_zowP0rwF2kfWMWcOpduENbsZmPk8oP5R]

- HSP for Beginners. (n.d.). Hansen Solubility Parameters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq-4bQnSHBh6YVzgpNjSzrYA4RiMysAVp68Sgz50y0HWsHaoMUedezmmyAe-yMlBLrAnpQudU9JssB1KZDP9Chl6sh7bW3qORkIVvSSjTAemSrIZsDkcu1cPOQIJz8wkeMxrrDwJEmwgKhOuLRV8yjFhO_6-j-]

- Why does the solubility of gases increase with temperature in an organic solvent? (2018, February 6). Quora. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1V6gRn23qy2RK2Pez2H7OWabnBXB-cz38KTPnHGpbjozyymt305JrgsTJyu8vLRK3XFBjD52x2u31k6Wqqz26QZ_s5l0VnWwijP9gOlhcrbHYK84bdrNUt2nFJOgTwWv7ukrSV04N3l42F7p25Rr2JKvy52jfm_pCozdYRG2ETIRguVQmHMghJNbwh_RjsTi2NKf0wjVQdc3zWUHyqQiXBg==]